3-Iodo-L-tyrosine methyl ester hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and is a precursor to several neurotransmitters. This compound is characterized by the introduction of an iodine atom at the 3-position of the aromatic ring, which modifies its biological activity and properties. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
3-Iodo-L-tyrosine methyl ester hydrochloride can be synthesized from L-tyrosine through various chemical reactions involving iodination and esterification processes. It is often utilized in biochemical research and pharmaceutical applications due to its structural similarity to natural compounds.
The synthesis of 3-iodo-L-tyrosine methyl ester hydrochloride typically involves two main steps: iodination and esterification. One effective method includes:
The reaction conditions are carefully controlled to optimize yield and selectivity. For example, using palladium as a catalyst allows for lower reaction temperatures and avoids harsh acidic conditions that could degrade sensitive components .
The molecular structure of 3-iodo-L-tyrosine methyl ester hydrochloride features an aromatic ring with hydroxyl and amino groups, along with an iodine substituent at the meta position (3-position). The presence of these functional groups contributes to its reactivity and biological activity.
Iodination of L-tyrosine derivatives targets the ortho-position relative to the phenolic hydroxyl group, producing 3-iodo-L-tyrosine analogs essential for pharmaceutical and peptide synthesis. Electrophilic aromatic substitution (EAS) is the predominant mechanism, with iodine sources and reaction conditions dictating efficiency and regioselectivity.
A patented de-MOM (methoxymethyl) protection route employs iodination via in situ generation of iodine species using hydrogen peroxide and catalytic silver sulfate under acidic conditions. This method achieves >90% regioselectivity for the 3-position while preserving the stereochemical integrity of the chiral center [2]. Alternative reagents include:
Table 1: Iodination Reagents and Performance
Reagent System | Solvent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
I₂/KI (aq.) | Acetic Acid | 25°C | Moderate (3:3,5-di = 4:1) | 60-70% |
N-Iodosuccinimide (NIS) | DMF | 0°C | High (3-Iodo >95%) | 85-90% |
H₂O₂/Ag₂SO₄/I₂ | Methanol/H₂O | 40°C | Excellent (3-Iodo >98%) | 92% |
Crucially, protecting groups influence both reactivity and purification. Boc-protected tyrosine methyl ester undergoes clean iodination without racemization, whereas free amino acids require pH control to prevent iodination at undesired sites [5] [9].
Esterification precedes or follows iodination based on functional group tolerance. Two dominant approaches exist:
(a) Carboxylic Acid Activation:L-Tyrosine or its iodinated analog reacts with thionyl chloride (SOCl₂) in methanol, generating the methyl ester hydrochloride salt directly. Excess SOCl₂ drives the reaction to >95% conversion within 4–6 hours at reflux. Downsides include potential O-alkylation of phenolic hydroxyls if unprotected [1] [10].
(b) Coupling Reagents:For acid- or base-sensitive substrates, Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) enable esterification of N-protected 3-iodo-L-tyrosine. Tertiary amines like N-methylmorpholine enhance yields to >90% by scavenging acidic byproducts [5]. Post-esterification, hydrochloride salt formation occurs via:
Optimal purity (>99%) requires recrystallization from ethanol/diethyl ether, confirmed via optical rotation ([α]²⁵/D = +74.0°, c = 3 in pyridine for L-tyrosine methyl ester HCl) [1].
Preserving L-configuration is critical due to biological activity dependence. Key risks include:
Asymmetric synthesis of the iodinated side chain is achievable via catalytic hydrogenation. Pd/C-mediated asymmetric reduction of (Z)-3-iodo-α-acetamido cinnamic acid methyl ester yields L-enantiomers with 98% ee when using chiral modifiers like cinchonidine [2] [7]. Characterization via chiral HPLC (Chiralpak IA column) and optical rotation ([α]²⁵/D = +81.5° for 3-iodo-L-tyrosine methyl ester HCl) validates stereopurity [4].
Solution-Phase Synthesis remains prevalent for large-scale production (>1 kg):
Solid-Phase Synthesis excels for peptide-incorporated analogs:
Table 2: Strategy Performance Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Efficiency | >1 kg | <100 g |
Typical Yield | 70–85% | 60–75% |
Purification | Crystallization | Resin washing |
Functional Flexibility | Low (fixed sequence) | High (on-resin modifications) |
Iodination Compatibility | Excellent | Moderate (linker sensitivity) |
The solution-phase route dominates industrial synthesis due to scalability, while solid-phase methods serve specialized peptide applications requiring on-resin cyclization or sequential modifications [2] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3